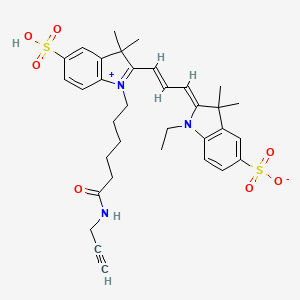

2-((1E,3E)-3-(3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

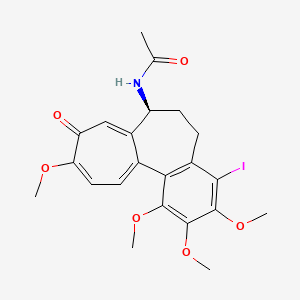

2-((1E,3E)-3-(3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C34H41N3O7S2 and its molecular weight is 667.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((1E,3E)-3-(3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1E,3E)-3-(3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunocytochemistry and Immunofluorescence

Cy3-YNE is commonly used for immunocytochemistry and immunofluorescence studies. Researchers employ it to visualize specific proteins or cellular structures within fixed cells. By conjugating Cy3-YNE to antibodies, they can precisely label target molecules and observe their distribution in tissues or cultured cells .

Nucleic Acid Labeling

Cy3-YNE is an excellent choice for labeling nucleic acids. It can be incorporated into DNA or RNA probes, allowing scientists to track gene expression, detect specific sequences, and study nucleic acid interactions. The bright fluorescence of Cy3-YNE facilitates sensitive detection in hybridization experiments .

Fluorescence Resonance Energy Transfer (FRET)

Researchers use Cy3-YNE in FRET-based assays. By pairing it with another fluorophore (such as Cy5), they can study molecular interactions, protein conformational changes, and ligand-receptor binding. The rigid linker between the dye and nucleobase minimizes unwanted interactions and fluorescence quenching .

Microscopy and Live Cell Imaging

Cy3-YNE is compatible with fluorescence microscopy. Its excitation wavelength (532 nm) allows visualization using TRITC filter sets. Scientists can track dynamic processes in live cells, such as protein trafficking, organelle movement, and cell division. The bright signal ensures clear imaging .

Genomic Studies and In Situ Hybridization

In genomics, Cy3-YNE plays a crucial role in array-based techniques (e.g., microarrays) and in situ hybridization (ISH). Researchers use it to detect gene expression patterns, identify chromosomal abnormalities, and map DNA sequences on chromosomes. The specificity of Cy3-YNE ensures accurate results .

Neuronal Tracing and Long-Term Cell Labeling

Cy3-YNE serves as the basis for lipophilic neuronal tracers and long-term cell labeling reagents. These compounds, such as DiI (which appends alkyl tails onto the core fluorophore), allow researchers to trace neuronal pathways, study axon regeneration, and monitor cell fate over extended periods .

Mecanismo De Acción

Target of Action

Cy3-YNE, also known as MFCD28968780 or 2-((1E,3E)-3-(3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, is primarily used as a fluorescent dye for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . Therefore, its primary targets are these biomolecules.

Mode of Action

Cy3-YNE is a click chemistry reagent . It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the dye to bind to its targets, enabling their visualization under appropriate conditions.

Biochemical Pathways

The primary biochemical pathway involved in the action of Cy3-YNE is the CuAAC reaction , also known as the click reaction

Pharmacokinetics

Its bioavailability would primarily depend on the efficiency of the click reaction and the accessibility of the target molecules .

Result of Action

The main result of Cy3-YNE’s action is the fluorescent labeling of target biomolecules , allowing their visualization under a fluorescence microscope or similar instrument . This enables researchers to track the location and movement of these molecules within a biological system.

Action Environment

The action of Cy3-YNE is influenced by several environmental factors. The efficiency of the click reaction can be affected by the concentration of the copper catalyst , the presence of other reactive groups , and the pH of the environment . Additionally, the fluorescence of Cy3-YNE can be affected by the local environment around the dye, including the polarity of the surrounding medium and the proximity of other fluorescent molecules .

Propiedades

IUPAC Name |

(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBDEKRWCVSXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy3-YNE | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoate](/img/structure/B8143884.png)

![(5S)-5,6-Dihydro-5-(1-methylpropyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8143885.png)

![4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol](/img/structure/B8143894.png)

![1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one](/img/structure/B8143901.png)

![5'-Amino-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8143911.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarbaldehyde](/img/structure/B8143917.png)

![3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8143934.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-oxido-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B8143948.png)

![methyl 4-[[(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B8143961.png)

![6-[(2Z)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate](/img/structure/B8143982.png)